1,2,3,4-Tetrahydroquinoline-8-carbaldehyde
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Overview
Description
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde, also known as THQ-8-aldehyde, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a molecular formula of C10H11NO. THQ-8-aldehyde is a derivative of quinoline and can be found in a variety of natural sources, including plants and fungi. THQ-8-aldehyde has a number of unique properties that make it useful in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Quinoline Derivatives : Recent research highlights advancements in synthesizing quinoline derivatives, including 1,2,3,4-tetrahydroquinoline-8-carbaldehyde. These compounds are key in developing fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018).
Redox-Neutral Annulations : Studies have shown that 1,2,3,4-tetrahydroisoquinoline can undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes. This process involves dual C–H bond functionalization and is promoted by acetic acid (Zhengbo Zhu & Seidel, 2017).
Coordination of Rare-Earth Metal Ions : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, a similar compound, has shown effectiveness as a tetradentate ligand for rare-earth(III) ions coordination, highlighting its potential in material science (Albrecht et al., 2005).
Medicinal and Biological Applications
- Potential Human AKT1 Inhibitor : Derivatives synthesized from 2-chloroquinoline-3-carbaldehydes, related to this compound, have shown promise as potential inhibitors of the AKT1 enzyme, which is significant in cancer research (Ghanei et al., 2016).
Material Science and Engineering
- Optoelectronic Materials : Symmetrical azine-based polymers containing 1-phenyl-1,2,3,4-tetrahydroquinoline moieties have been synthesized for optoelectronic applications. Their ionization potentials and hole mobility make them suitable for such technologies (Ardaraviciene et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is the retinoic acid receptor-related orphan receptor (ROR) . This receptor is considered an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
This compound acts as an inverse agonist of the ROR . It effectively inhibits the ROR transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of the ROR ligand-binding domain (LBD) complex .
Biochemical Pathways
The compound’s action impacts the Th17/IL-17 pathway . ROR regulates the differentiation of CD4 T cells into Th17 cells and plays a pivotal role in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 .
Result of Action
The compound demonstrates reasonable antiproliferative activity and potently inhibits colony formation and the expression of AR, AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,7,11H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEYKUWXOZQEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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